![molecular formula C21H17NO4 B15251728 1-ethoxy-2-methoxy-[1,3]benzodioxolo[5,6-c]phenanthridine](/img/structure/B15251728.png)
1-ethoxy-2-methoxy-[1,3]benzodioxolo[5,6-c]phenanthridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethoxy-2-methoxy-[1,3]benzodioxolo[5,6-c]phenanthridine is a synthetic compound belonging to the class of benzo[c]phenanthridine alkaloids. These compounds are known for their diverse biological activities, including antitumoral, antimalarial, antifungal, antibacterial, anti-inflammatory, and antispasmodic properties . The compound is structurally characterized by a benzodioxole ring fused to a phenanthridine core, with ethoxy and methoxy substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethoxy-2-methoxy-[1,3]benzodioxolo[5,6-c]phenanthridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring is formed by the condensation of catechol with ethylene glycol in the presence of an acid catalyst.
Formation of the Phenanthridine Core: The phenanthridine core is synthesized through a series of cyclization reactions involving appropriate aromatic precursors.
Introduction of Ethoxy and Methoxy Groups: The ethoxy and methoxy groups are introduced through etherification reactions using ethyl and methyl halides, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-ethoxy-2-methoxy-[1,3]benzodioxolo[5,6-c]phenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or nucleophiles in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenanthridine derivatives.
Substitution: Various substituted phenanthridine compounds depending on the nucleophile used.
Scientific Research Applications
1-ethoxy-2-methoxy-[1,3]benzodioxolo[5,6-c]phenanthridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its interactions with biological macromolecules, including DNA and proteins.
Medicine: Investigated for its potential antitumoral, antibacterial, and antifungal activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-ethoxy-2-methoxy-[1,3]benzodioxolo[5,6-c]phenanthridine involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation inhibits the activity of topoisomerase I, an enzyme crucial for DNA replication and transcription. By inhibiting topoisomerase I, the compound induces DNA damage and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Fagaronine: A natural benzo[c]phenanthridine alkaloid with similar biological activities but lower potency.
Chelerythrine: Another benzo[c]phenanthridine alkaloid known for its antimicrobial and antitumoral properties.
Sanguinarine: A structurally related compound with potent antimicrobial and anticancer activities.
Uniqueness
1-ethoxy-2-methoxy-[1,3]benzodioxolo[5,6-c]phenanthridine is unique due to its synthetic origin and the presence of ethoxy and methoxy substituents, which enhance its biological activity compared to natural analogs. Its higher potency against topoisomerase I makes it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C21H17NO4 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1-ethoxy-2-methoxy-[1,3]benzodioxolo[5,6-c]phenanthridine |
InChI |
InChI=1S/C21H17NO4/c1-3-24-21-16-10-22-20-14(13(16)6-7-17(21)23-2)5-4-12-8-18-19(9-15(12)20)26-11-25-18/h4-10H,3,11H2,1-2H3 |
InChI Key |
WSIOFEPNHOQBKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC2=C3C=CC4=CC5=C(C=C4C3=NC=C21)OCO5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


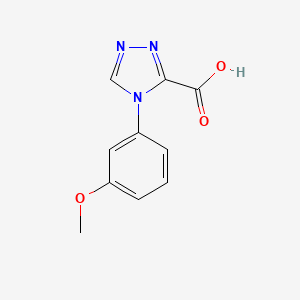
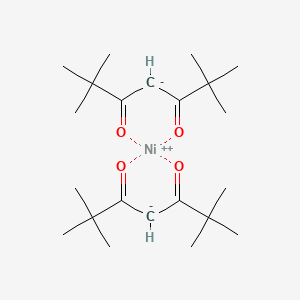
![5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one](/img/structure/B15251662.png)
![diethyl thieno[2,3-f][1]benzothiole-4,8-dicarboxylate](/img/structure/B15251676.png)
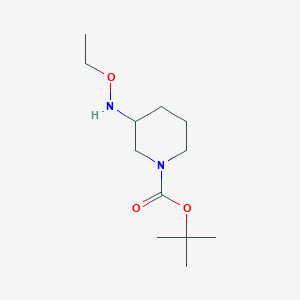
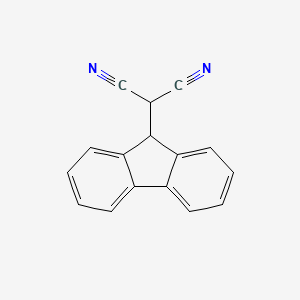
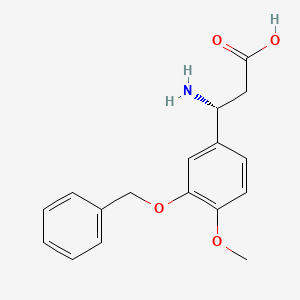
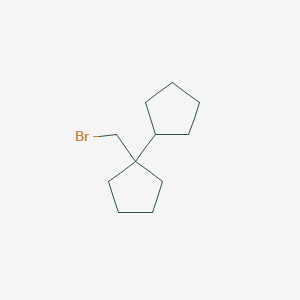
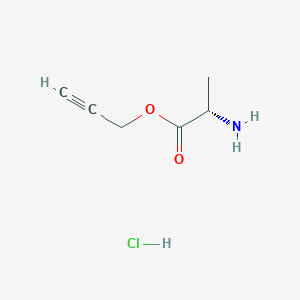
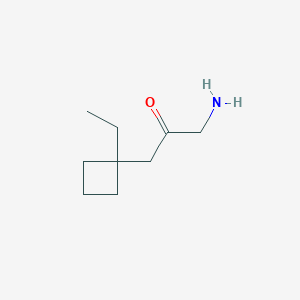
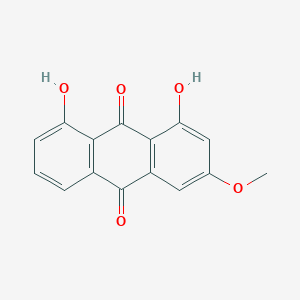
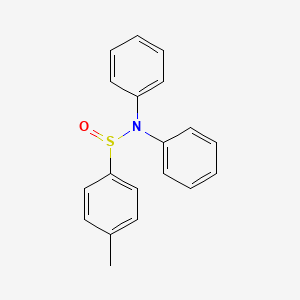
![2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid](/img/structure/B15251750.png)

